5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-methylphenyl)-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)16-11-15(17(20)21)18-19(16)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLAAUIQBPRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazole ring . The reaction conditions often involve heating the mixture to reflux in the presence of a catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups .
Scientific Research Applications
5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing substituents (e.g., Cl at C5 in ) increase melting points (>300°C vs. 171–173°C for the target compound), likely due to enhanced intermolecular interactions.
- Bulkier groups (e.g., quinolin-2-yl in or biphenyl in ) may reduce solubility but improve target binding in medicinal applications.
2.4 Structure-Activity Relationship (SAR) Trends
- Electron-withdrawing groups (Cl, CF₃) at C5 enhance thermal stability and may increase receptor affinity .
- Methoxy groups improve solubility but could reduce membrane permeability in drug design .
- N1-Aryl Diversity: Substituting phenyl with heteroaromatics (e.g., quinoline) introduces π-π stacking interactions critical for enzymatic inhibition .
Biological Activity
5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, also known by its CAS number 167873-89-4, is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
- Molecular Formula : C17H14N2O2
- Molecular Weight : 278.31 g/mol
Synthesis
The synthesis of 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors, such as 4-methylbenzaldehyde and phenylhydrazine. This reaction often occurs under acidic conditions with ethyl acetoacetate as a reagent, leading to the formation of the pyrazole ring.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole carboxylic acids demonstrate inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds suggest their potential as antibacterial agents .
| Compound | Target Microorganisms | MIC (µg/mL) |
|---|---|---|
| 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid | Staphylococcus aureus | 32 |
| 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid | Escherichia coli | 64 |
Anticancer Activity
In vitro studies have demonstrated that 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth and survival. For example, certain studies have highlighted its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
The biological activity of 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is largely attributed to its interaction with molecular targets within biological systems. The compound may inhibit enzymes involved in metabolic pathways or interfere with receptor signaling mechanisms. For instance, it has been suggested that this compound can act as an inhibitor for carbonic anhydrase enzymes, which play a role in various physiological processes .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Antibacterial Study : A study evaluated a series of pyrazole derivatives against common bacterial strains, finding that certain compounds exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .
- Anticancer Research : Another study investigated the effects of pyrazole derivatives on cancer cell lines, revealing that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid?
- Methodology : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketenes. For example, 5-arylpyrazole-3-carboxylic acids can be synthesized by reacting phenylhydrazine derivatives with β-keto esters under acidic conditions. Post-synthetic modifications (e.g., introducing methyl groups via Friedel-Crafts alkylation) require precise control of reaction temperature (80–100°C) and catalysts like AlCl₃. Characterization involves IR (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (pyrazole proton at δ 6.5–7.5 ppm), and elemental analysis for purity validation .
Q. How can spectroscopic techniques differentiate positional isomers of pyrazole-carboxylic acids?
- Methodology : Use ¹³C-NMR to distinguish substituent positions. For 5-(4-methylphenyl)-1-phenyl derivatives, the carboxylic carbon resonates at δ ~165 ppm, while methyl groups on the phenyl ring appear as singlets in ¹H-NMR (δ ~2.3 ppm). IR spectroscopy further confirms the carboxylic acid moiety (broad O-H stretch at 2500–3000 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 307 for C₁₈H₁₅N₂O₂) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodology : Test for analgesic/anti-inflammatory activity using the carrageenan-induced rat paw edema model. Administer the compound orally (10–50 mg/kg) and compare with indomethacin as a control. Assess ulcerogenic potential via histopathological analysis of gastric mucosa. For antimicrobial screening, use agar diffusion assays against S. aureus and E. coli (MIC values reported as ≤25 µg/mL for related pyrazoles) .
Advanced Research Questions
Q. How do crystal packing interactions influence the stability of 5-(4-methylphenyl)-1-phenylpyrazole derivatives?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018 reveals intermolecular hydrogen bonds (O-H⋯O, ~2.8 Å) and π-π stacking (3.4–3.6 Å) between phenyl rings. Space group P2₁/c (monoclinic) with Z = 8 is common. Use Mercury 4.0 to visualize van der Waals interactions and calculate lattice energies .
Q. What computational strategies predict the compound’s binding affinity to COX-2?
- Methodology : Conduct molecular docking (AutoDock Vina) using the COX-2 crystal structure (PDB: 1CX2). Parameterize the compound with Gaussian 09 (B3LYP/6-31G* basis set). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val523. Compare binding energies (ΔG ~−8.5 kcal/mol) with celecoxib (ΔG ~−9.2 kcal/mol) .
Q. How to resolve discrepancies in melting points reported for structurally similar pyrazoles?
- Methodology : Investigate polymorphism via differential scanning calorimetry (DSC) and hot-stage microscopy. For example, 5-(4-methoxyphenyl)-1-phenylpyrazole-3-carboxylic acid shows a literature mp of 196–197°C but experimental 122–125°C due to solvate formation. Use recrystallization (ethanol/water) to isolate pure polymorphs and validate via PXRD .
Q. What mechanisms underlie the compound’s fluorescence in sensor applications?
- Methodology : Study photophysical properties using UV-Vis (λₐₜ 350 nm) and fluorescence spectroscopy (λₑₘ 450 nm). The rigid pyrazole core and electron-withdrawing carboxylic group enhance quantum yield (Φ ~0.4). Test metal ion sensing (e.g., Cd²⁺) via chelation-enhanced fluorescence (CHEF) with Stern-Volmer constants (Kₛᵥ ~10⁴ M⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
